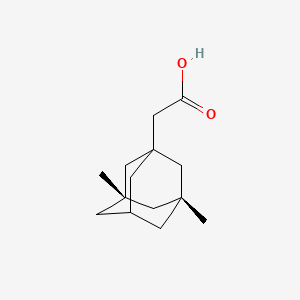
N-Formyl-L-Met-Met-Met
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-L-Met-Met-Met is a tripeptide compound consisting of three methionine residues with an N-formyl group attached to the amino terminus. This compound is of interest due to its role in various biological processes, particularly in protein synthesis and cellular signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Formyl-L-Met-Met-Met can be synthesized through solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the N-terminal methionine is typically achieved using formic acid or formyl chloride under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis apply. Large-scale production would involve automated peptide synthesizers, high-purity reagents, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-L-Met-Met-Met undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine residues.
Substitution: Derivatives with different functional groups replacing the formyl group.
Wissenschaftliche Forschungsanwendungen
N-Formyl-L-Met-Met-Met has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Plays a role in studying protein synthesis and cellular signaling pathways.
Medicine: Investigated for its potential in modulating immune responses and as a biomarker for mitochondrial dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
N-Formyl-L-Met-Met-Met exerts its effects primarily through its interaction with formyl peptide receptors (FPRs) on the surface of immune cells. These receptors recognize the formyl group and initiate a signaling cascade that leads to various cellular responses, including chemotaxis, activation of immune cells, and modulation of inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formylmethionine: A single methionine residue with an N-formyl group, used in the initiation of protein synthesis in bacteria.
N-Formyl-Met-Leu-Phe: A tripeptide with chemotactic properties, used in studies of immune cell migration.
Uniqueness
N-Formyl-L-Met-Met-Met is unique due to its specific sequence of three methionine residues, which may confer distinct biochemical properties and interactions compared to other formylated peptides
Eigenschaften
Molekularformel |
C16H29N3O5S3 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
JAGURBYHFCUGLL-AVGNSLFASA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)NC=O |
Kanonische SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


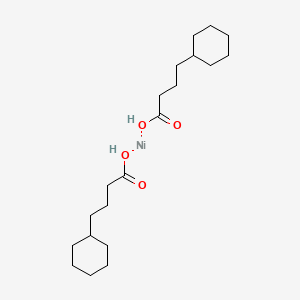
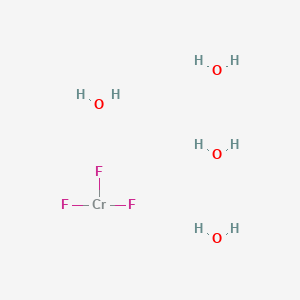
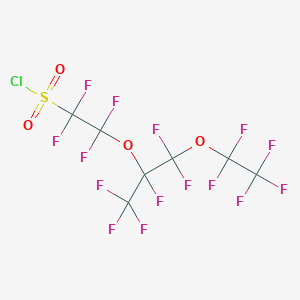
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




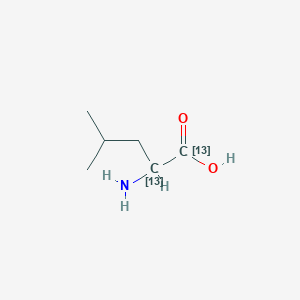

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
